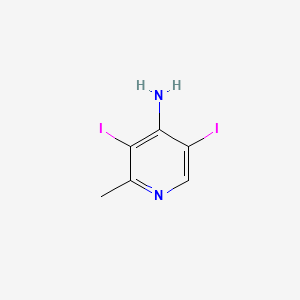

3,5-Diiodo-2-methylpyridin-4-amine

Description

3,5-Diiodo-2-methylpyridin-4-amine (CAS No. 1227266-99-0) is a halogenated pyridine derivative with a molecular formula of C₆H₆I₂N₂. This compound features iodine substituents at the 3- and 5-positions, a methyl group at position 2, and an amine group at position 3. Its structural complexity and halogen-rich nature make it a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and iodinated contrast agents .

Properties

IUPAC Name |

3,5-diiodo-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQRCBCLSHHDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856806 | |

| Record name | 3,5-Diiodo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227266-99-0 | |

| Record name | 3,5-Diiodo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-2-methylpyridin-4-amine can be synthesized through a multi-step process involving the iodination of 2-methylpyridin-4-amine. One common method involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the desired positions on the pyridine ring. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature and pH conditions to ensure the selective iodination of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound. Industrial production may also involve purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-2-methylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.

Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert it to the corresponding amine or imine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or organolithium compounds are commonly used.

Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate are typically employed.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, or organometallic derivatives.

Coupling Reactions: Products are various aryl or alkyl-substituted pyridines.

Oxidation and Reduction Reactions: Products include nitroso, nitro, or reduced amine derivatives.

Scientific Research Applications

3,5-Diiodo-2-methylpyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atoms and the amine group play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3,5-Diiodo-2-methylpyridin-4-amine include halogenated pyridines with variations in substituent type, position, and halogen identity. Below is a detailed comparison based on molecular properties, similarity scores, and applications:

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score* | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1227266-99-0 | C₆H₆I₂N₂ | 360.03 | I (3,5), CH₃ (2), NH₂ (4) | 1.00 (Reference) | Pharmaceutical intermediates |

| 5-Iodo-2-methylpyridin-4-amine | 849353-19-1 | C₆H₇IN₂ | 248.04 | I (5), CH₃ (2), NH₂ (4) | 0.94 | Ligand synthesis, catalysis |

| 3,5-Dichloro-2-methylpyridin-4-amine | 195045-26-2 | C₆H₆Cl₂N₂ | 193.03 | Cl (3,5), CH₃ (2), NH₂ (4) | 0.85 | Agrochemicals, antibiotics |

| 6-(Difluoromethyl)-3-iodo-2-methylpyridin-4-amine | 1804677-42-6 | C₇H₇F₂IN₂ | 284.05 | I (3), CH₃ (2), NH₂ (4), CHF₂ (6) | 0.81 | Fluorinated drug candidates |

| 2,3,5-Trichloropyridin-4-amine | 28443-69-8 | C₅H₃Cl₃N₂ | 209.45 | Cl (2,3,5), NH₂ (4) | 0.85 | Polymer additives, corrosion inhibitors |

*Similarity scores (0.00–1.00) are derived from structural and functional overlap analyses using cheminformatics tools .

Key Differences and Implications

Halogen Substitution: The replacement of iodine with chlorine in 3,5-Dichloro-2-methylpyridin-4-amine reduces molecular weight by ~47% and alters reactivity. Chlorine’s smaller atomic radius enhances solubility in polar solvents but decreases photostability compared to iodine . The mono-iodinated analog, 5-Iodo-2-methylpyridin-4-amine, exhibits lower steric hindrance, making it more reactive in Suzuki-Miyaura coupling reactions .

Fluorinated Derivatives :

- The introduction of a difluoromethyl group in 6-(Difluoromethyl)-3-iodo-2-methylpyridin-4-amine increases lipophilicity (logP ~2.1 vs. 1.8 for the reference compound), enhancing blood-brain barrier penetration in CNS drug candidates .

Biological Activity: this compound’s iodine atoms facilitate strong van der Waals interactions with hydrophobic protein pockets, a feature exploited in kinase inhibitor design. In contrast, trichlorinated analogs like 2,3,5-Trichloropyridin-4-amine are more commonly used in non-biological applications due to their lower biocompatibility .

Biological Activity

3,5-Diiodo-2-methylpyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring with iodine substituents at the 3rd and 5th positions and an amino group at the 4th position. This specific arrangement contributes to its distinct chemical reactivity and biological properties .

Target Interaction

The primary target for this compound is the potassium (K) channel . The compound functions as a blocker of potassium channels , which plays a crucial role in neuronal signaling . By inhibiting the efflux of K ions, it enhances axonal conduction, potentially leading to improved neuronal function.

Biochemical Pathways

Blocking K channels affects several biochemical pathways, particularly those involved in neuronal signaling. This mechanism may have implications for treating neurological disorders by enhancing impulse conduction in neurons .

In Vitro Studies

In vitro studies have shown that this compound influences cell signaling pathways and gene expression. Its effects can vary significantly based on dosage, indicating a need for careful dosage management in therapeutic applications .

In Vivo Studies

Animal model studies have demonstrated varying effects based on different dosages. For instance, higher doses have been associated with enhanced neuronal activity, while lower doses may not produce significant effects . The compound's interaction with other ions and its stability in different environments also play critical roles in its efficacy.

Case Studies and Research Findings

A series of studies have explored the potential of this compound as a therapeutic agent:

- Neuroprotective Effects : Research indicates that potassium channel blockers can provide neuroprotection in models of neurodegenerative diseases. The ability of this compound to enhance neuronal conduction may contribute to protective effects against conditions like Alzheimer's disease .

- Potential for Treating Neurological Disorders : Due to its mechanism as a K channel blocker, there is ongoing interest in evaluating this compound for treating conditions such as multiple sclerosis and other demyelinating diseases .

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Structure | CHIN; pyridine ring with iodine at positions 3 & 5 |

| Primary Target | Potassium (K) channels |

| Mechanism of Action | Blocker of K channels; enhances axonal conduction |

| Pharmacokinetics | Good permeability; stability needs further study |

| In Vitro Effects | Influences cell signaling; dosage-dependent effects |

| In Vivo Effects | Varies with dosage; potential neuroprotective properties |

| Therapeutic Potential | Possible applications in neurological disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.